2-(2-Carboxyethyl)phenylboronic acid
Description
2-(2-Carboxyethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a carboxyethyl (–CH₂CH₂COOH) group at the ortho position. This compound is structurally significant due to its dual functional groups: the boronic acid moiety, which enables interactions with diols and amines, and the carboxylic acid group, which enhances solubility in aqueous environments and provides a site for further chemical modifications . It is commonly utilized in bioorthogonal chemistry and drug delivery systems, where its carboxylic acid group facilitates conjugation with biomolecules or polymers .
Synthesis routes often involve palladium-catalyzed cross-coupling reactions or esterification of precursor boronic acids, as seen in the preparation of its pinacol ester (CAS 797755-11-4) .
Properties
IUPAC Name |
3-(2-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXURCOFHUFAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(2-Carboxyethyl)phenylboronic acid is serine proteases , such as trypsin and chymotrypsin. Serine proteases are a type of protease, a group of enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
This compound functions as a reversible inhibitor of serine proteases. It acts by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. This interaction results in the inhibition of the protease, preventing it from cleaving peptide bonds and thus altering the protein’s function.
Pharmacokinetics
Boronic acids are generally known to be stable and easy to handle, which could potentially influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serine proteases. This can result in the accumulation of proteins that would otherwise be degraded, potentially affecting various cellular processes. The specific effects can vary depending on the cell type and the particular serine protease being inhibited.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form a covalent bond with the serine residue. Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy.
Biological Activity
2-(2-Carboxyethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and agricultural purposes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a phenyl ring substituted with a carboxyethyl group and a boronic acid functional group. The presence of the boron atom is crucial for its biological activity, particularly in forming reversible covalent bonds with diols, which is significant in drug delivery systems and enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site. This property is exploited in drug design, particularly for conditions involving dysregulated enzyme activity.
- Antifungal Activity : Similar compounds have shown broad-spectrum antifungal properties. For instance, studies on related boronic acids demonstrated their effectiveness against various plant pathogens by disrupting cellular functions and inducing oxidative stress within fungal cells .
- Drug Delivery Systems : The compound's ability to form complexes with glucose and other polyols makes it suitable for stimuli-responsive drug delivery systems. This characteristic enables controlled release mechanisms that can be triggered by changes in glucose concentration, making it particularly relevant for diabetes management .
Antifungal Activity
Research has indicated that boron-containing compounds exhibit significant antifungal activity. For example, a study evaluated the efficacy of various boronic acids against Botrytis cinerea, revealing that certain derivatives had lower effective concentrations (EC50 values) than traditional fungicides . While specific data on this compound is limited, its structural similarity suggests potential antifungal properties.
Drug Delivery Applications
In drug delivery research, phenylboronic acid derivatives have been utilized to create hydrogels that respond to glucose levels. A study highlighted the development of glucose-responsive hydrogels using phenylboronic acid moieties, demonstrating their ability to modulate insulin release based on glucose concentration . This application underscores the potential of this compound in diabetes treatment.
Inhibition of Lipid Biosynthesis
Recent investigations into boronic acids have shown their capacity to inhibit key enzymes involved in lipid biosynthesis. One study reported that a related compound effectively reduced the expression of genes associated with fatty acid and cholesterol synthesis in cultured cells . This finding suggests that this compound may also possess similar inhibitory effects on lipid metabolic pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Chemistry
Catalysis in Organic Reactions
2-(2-Carboxyethyl)phenylboronic acid serves as a catalyst in various organic reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which is a fundamental step in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the carboxyethyl group enhances its reactivity and solubility in aqueous environments, making it suitable for biological applications .
Peptide Synthesis
The compound has been utilized as a catalyst for dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This application is significant in developing novel pharmaceuticals where peptide bonds are essential.
Drug Delivery Systems
Glucose-Responsive Drug Delivery
One of the most promising applications of this compound is its integration into glucose-responsive drug delivery systems. These systems can release insulin or other drugs in response to glucose levels, making them particularly beneficial for diabetes management. The compound's ability to form reversible covalent bonds with diols (like glucose) allows for controlled drug release mechanisms .
Polymeric Nanomaterials
The incorporation of this compound into polymeric nanomaterials has led to advancements in targeted drug delivery systems. These materials can selectively interact with cancer cell markers, enhancing tumor targeting and penetration capabilities. This specificity improves the efficacy of cancer therapies while minimizing side effects on healthy tissues .
Diagnostic Applications
Biosensors
Phenylboronic acids, including this compound, have been extensively studied for their use in biosensors. Their ability to interact specifically with carbohydrates makes them ideal candidates for developing glucose sensors and other diagnostic tools. These biosensors can provide real-time monitoring of glucose levels in diabetic patients or detect specific biomarkers associated with various diseases .
Therapeutic Applications
Inhibition of Serine Proteases
The primary target of this compound is serine proteases such as trypsin and chymotrypsin. It acts as a reversible inhibitor, affecting various cellular processes by inhibiting protein degradation pathways. This mechanism has potential therapeutic implications in diseases where protease activity is dysregulated .
Cancer Therapy
Research indicates that phenylboronic acid derivatives may play a role in cancer therapy by targeting specific cancer cell markers and facilitating drug delivery directly to tumor sites. The enhanced selectivity provided by these compounds could lead to improved treatment outcomes with reduced systemic toxicity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Catalysis in organic reactions (e.g., Suzuki-Miyaura coupling), peptide synthesis |
| Drug Delivery Systems | Glucose-responsive materials for insulin delivery, targeted drug delivery systems |
| Diagnostic Applications | Development of biosensors for glucose monitoring and disease biomarker detection |
| Therapeutic Applications | Inhibition of serine proteases, potential use in cancer therapy |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 2-(2-Carboxyethyl)phenylboronic acid and related phenylboronic acid derivatives:
Research Findings
Substituent Position Matters :
- 2-(Bromomethyl)phenylboronic acid (P7) showed <10% efficiency in delivering BSA-FITC, whereas this compound achieved >80% efficiency in similar assays .
- The para-carboxy analog (4-carboxyphenylboronic acid) exhibits weaker diol binding than the ortho-carboxyethyl derivative due to steric and electronic effects .
Synthetic Versatility :
- The pinacol ester of this compound is a stable intermediate for Suzuki-Miyaura couplings, outperforming bromo- or ethyl-substituted analogs in aqueous reaction conditions .
Thermodynamic Stability :
- Quantum chemical studies indicate that electron-withdrawing groups (e.g., –COOH) stabilize the boronic acid moiety via resonance, reducing hydrolysis rates compared to electron-donating groups (e.g., –CH₂CH₃) .
Preparation Methods
The most prominent and widely used method for preparing 2-(2-Carboxyethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling technique allows for the regioselective formation of carbon-carbon bonds between aryl halides and boronic acids or esters, enabling the introduction of the carboxyethyl group onto the phenylboronic acid scaffold.
- Procedure : Typically, an aryl halide precursor bearing a suitable leaving group (e.g., bromide or iodide) is reacted with a boronic acid or boronate ester under palladium catalysis in the presence of a base.
- Catalysts : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Conditions : The reaction is conducted in polar solvents like dimethylformamide (DMF) or toluene, often at elevated temperatures (80–110 °C).
- Outcome : This method provides high regioselectivity and yields, producing this compound with typical purity around 95%.
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |
| Solvent | DMF, toluene |
| Temperature | 80–110 °C |
| Reaction Time | Several hours (typically 4–24 h) |
| Yield | High (often >70%) |
| Purity | ~95% |
This method is highlighted for its robustness and scalability, making it suitable for both laboratory synthesis and potential industrial applications.
Boronic Acid-Functionalized Pyrrole Derivatives as Precursors
Another innovative approach involves the synthesis of phenylboronic acid-functionalized dipyrromethane (DPM) intermediates, which can then be cyclized to yield boronic acid derivatives including this compound.
- Synthetic Route : Starting from commercially available 4-acetylphenylboronic acid and freshly distilled pyrrole, the reaction proceeds via acid-mediated cyclization in the presence of acetone and trifluoroacetic acid (TFA).
- Mechanism : The initial condensation forms dipyrromethane intermediates, which upon cyclization yield the boronic acid-functionalized macrocycles.
- Yield and Purification : The dipyrromethane intermediate is obtained in approximately 75% yield, followed by purification through column chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of DPM | Pyrrole, 4-acetylphenylboronic acid, DMU/TA mixture at 70 °C | 75 | Green method, monitored by TLC |
| Cyclization to C4P | DPM, pyrrole, acetone, TFA, CH2Cl2, 0 °C to RT | Variable | Acid-mediated cyclization |
Late-Stage Functionalization via Peptide Synthesis Techniques
In specialized applications, such as the modification of peptides or proteins with phenylboronic acid derivatives, late-stage conjugation techniques are employed. For example, this compound or its fluorinated analogs can be attached to peptide chains post-synthesis to confer glucose-responsive properties.
- Approach : Protecting groups such as Fmoc-Lys(Dde)-OH are used to allow selective deprotection and conjugation of boronic acid derivatives on lysine residues.
- Conditions : Coupling is performed under mild conditions to avoid degradation of boronic acid groups.
- Applications : This method is particularly relevant for the preparation of glucose-responsive insulin analogs, where phenylboronic acid groups are introduced to modulate solubility and activity in response to glucose levels.
This approach underscores the versatility of this compound derivatives in biomedical research, although it is more specialized and less about bulk synthesis of the compound itself.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Aryl halide, boronic acid, Pd catalyst, base | >70 | High regioselectivity, scalable | Requires palladium catalyst |
| Boronic Acid-Functionalized DPM | Pyrrole, 4-acetylphenylboronic acid, TFA, acetone | ~75 (DPM) | Green chemistry, versatile macrocycles | Multi-step, complex purification |
| Peptide Conjugation Techniques | Protected lysine derivatives, boronic acid conjugation | N/A | Site-specific modification | Specialized, low throughput |
Research Findings and Notes
- The Suzuki-Miyaura method remains the gold standard for synthesizing this compound due to its efficiency and adaptability to various substrates.
- The use of boronic acid-functionalized pyrrole derivatives offers novel pathways for constructing complex boronic acid-containing molecules, expanding the utility of this compound in supramolecular and sensor chemistry.
- Late-stage peptide conjugation methods demonstrate the compound’s relevance in biomedical applications, particularly in designing glucose-responsive therapeutic agents.
- The purity of the final compound is generally maintained around 95%, suitable for research and development purposes.
- Environmental factors such as pH can influence the stability and reactivity of boronic acid groups during synthesis and application.
Q & A
Q. Comparative Table :
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70-85 | Scalable, air-tolerant | Requires Pd catalysts |
| Lithium-Mediated Route | 85-90 | High purity, no metal residues | Moisture-sensitive |
How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Advanced
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with electron-deficient aryl halides .
- Solvent Systems : Use mixed solvents (e.g., THF:H₂O, 4:1) to balance solubility and reactivity.
- Base Choice : K₂CO₃ or CsF improves boronic acid activation while minimizing protodeboronation .
Q. Critical Parameters :
- Temperature: 80-100°C for 12-24 hours.
- Monitoring: TLC or HPLC to track reaction progress and byproduct formation.
What analytical techniques are recommended for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., boronic acid proton at δ 7.5-8.5 ppm; carboxyethyl signals at δ 2.5-3.5 ppm) .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) assess purity (>97%) .
- Mass Spectrometry : ESI-MS (negative mode) detects [M-H]⁻ ions for molecular weight validation .
How does the carboxyethyl group influence reactivity in nucleophilic additions?
Advanced
The carboxyethyl group:
- Enhances Solubility : Polar solvents (DMF, DMSO) stabilize the boronate-diol complex via hydrogen bonding .
- Modulates Electronic Effects : Electron-withdrawing nature increases electrophilicity of the boron center, accelerating reactions with diols (e.g., sialic acid at pH 7.4, K = 11.4) .
Example : In enzyme inhibition assays, the group improves binding to α-hydroxycarboxylate motifs in proteins .
What biological interactions are observed with diol-containing biomolecules?
Basic
The boronic acid moiety forms reversible esters with vicinal diols (e.g., glycoproteins, polysaccharides). Key interactions include:
- pH-Dependent Binding : At pH < 9, binds α-hydroxycarboxylates; at higher pH, targets glycerol side chains .
- Enzyme Inhibition : Disrupts glycosidase activity by mimicking transition states .
How can instability in aqueous solutions be mitigated during assays?
Q. Advanced
- Pinacol Ester Protection : Convert to 4-(2-Carboxyethyl)phenylboronic acid pinacol ester for enhanced stability. Deprotection with mild acid (e.g., HCl/THF) regenerates the active form .
- Buffered Solutions : Use pH 7.4 PBS with 1-5% DMSO to prevent aggregation .
How do pH and solvents affect solubility and reactivity?
Q. Basic
- Solubility : Highest in polar aprotic solvents (e.g., DMF, DMSO) or basic aqueous solutions (pH > 8) .
- Reactivity : Acidic conditions (pH 4-6) favor boronate ester formation with diols; neutral pH stabilizes the free acid .
What computational methods predict binding affinity with enzymes?
Q. Advanced
- Molecular Docking : AutoDock Vina simulates interactions with CXCR1/2 receptors, highlighting key residues (e.g., His108, Asp112) for boronate coordination .
- DFT Calculations : Assess orbital interactions between boron and diol oxygen atoms to estimate binding energy (ΔG ~ -5 kcal/mol) .
What parameters are critical during purification?
Q. Basic
- Chromatography : Silica gel flash chromatography (EtOAc/hexane gradient) removes unreacted precursors.
- Recrystallization : Use ethanol/water mixtures (1:3) to isolate crystalline product .
How to resolve contradictory enzyme inhibition data across assays?
Q. Advanced
- Assay Standardization : Normalize enzyme concentrations and buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5).
- Control Experiments : Test for off-target binding using boronic acid-free analogs .
- Kinetic Analysis : Determine inhibition mode (competitive vs. noncompetitive) via Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
